Racephedrine
Description
Contextual Significance in Pharmaceutical Chemistry
The significance of racephedrine in pharmaceutical chemistry is multifaceted, centered largely on the principles of stereochemistry. The ephedrine (B3423809) molecule has two chiral centers, which gives rise to four possible stereoisomers. wikipedia.orgacs.org These are grouped into two pairs of enantiomers: the ephedrine pair ((1R,2S) and (1S,2R)) and the pseudoephedrine pair ((1R,2R) and (1S,2S)). wikipedia.org this compound specifically refers to the racemic mixture of the ephedrine enantiomers. wikipedia.org
The different spatial arrangements of the atoms in these isomers, despite having the same chemical formula, result in distinct physical properties and biological activities. libretexts.org The resolution of this compound into its constituent enantiomers is a classic chemical process used to illustrate the concepts of chiral separation. Furthermore, the stereoisomers of ephedrine serve as valuable chiral auxiliaries in asymmetric synthesis, a technique crucial for producing enantiomerically pure pharmaceutical compounds. wikipedia.org
In the context of synthesis, this compound and its individual isomers are important precursors. Most notably, they can be chemically reduced to remove the hydroxyl group, a process that converts them into methamphetamine and its corresponding isomers. wikipedia.orgchemistryviews.org This chemical relationship has placed ephedrine and pseudoephedrine under strict regulatory control as listed chemical precursors. wikipedia.orghistory.com
Table 1: Physicochemical Properties of Ephedrine Stereoisomers This table outlines the distinct physical properties of the four primary stereoisomers related to this compound, highlighting the impact of stereochemistry.
| Isomer | Systematic Name | Melting Point (°C) | Specific Rotation [α]D |
|---|---|---|---|
| (-)-Ephedrine | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | 37-39 | -41° libretexts.org |
| (+)-Ephedrine | (1S,2R)-2-(methylamino)-1-phenylpropan-1-ol | 37-39 | +41° |
| (+)-Pseudoephedrine | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol | 119 | +52° libretexts.org |
| (-)-Pseudoephedrine | (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol | 119 | -52° |
Historical Scientific Investigations and Early Understandings
The history of this compound is tied to the discovery and study of its constituent isomer, ephedrine. The active principle from the Ma Huang (Ephedra) plant, used for centuries in traditional Chinese medicine, was first isolated in a pure form by Japanese chemist Nagai Nagayoshi in 1885. wikipedia.orghistory.comsanctuarylodge.com This isolated compound was the levorotatory isomer, (-)-ephedrine.
The complete chemical structure of ephedrine was a subject of investigation for several decades. Early studies involving oxidation reactions revealed the presence of a benzene (B151609) ring with a single side chain. dcu.ie Further experiments helped to deduce the arrangement of the hydroxyl and secondary amine groups on the propane (B168953) backbone. dcu.ieslideshare.net
The definitive proof of its structure came through total synthesis. The first successful laboratory synthesis of the racemic mixture—this compound—was achieved by Ernst Späth and R. Göhring in 1920. drugfuture.comresearchgate.net This and subsequent synthetic efforts not only confirmed the proposed structure but also produced all the possible stereoisomers, allowing for a full understanding of the compound's stereochemistry. sciencemadness.orgresearchgate.net These early syntheses were crucial milestones, transitioning the study of ephedrine from the realm of natural product isolation to synthetic organic chemistry and paving the way for its broader investigation and production. sciencemadness.org
Table 2: Key Milestones in the Scientific Investigation of Ephedrine and this compound This table summarizes the pivotal moments and researchers in the history of ephedrine's discovery and synthesis.
| Year | Scientist(s) | Key Contribution |
|---|---|---|
| 1885 | Nagai Nagayoshi | First isolation of the active principle from Ephedra, (-)-ephedrine. history.comsanctuarylodge.com |
| 1893 | Nagai Nagayoshi | First synthesis of methamphetamine from ephedrine. chemistryviews.orgrelease.org.uk |
| 1920 | Ernst Späth & R. Göhring | First complete synthesis of racemic ephedrine (this compound), confirming its structure. drugfuture.comresearchgate.net |
| 1929 | R. H. F. Manske & T. B. Johnson | Reported a new synthesis of ephedrine. drugfuture.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGRBVOPPLSCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858959 | |
| Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53214-57-6, 299-42-3 | |
| Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53214-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl alcohol, alpha-(1-methylaminoethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053214576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ephedrine | |
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| Record name | WLN: QYR&Y1&M1 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ephedrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Characterization and Isomeric Relationships
Enantiomeric Composition of Racephedrine
This compound is a racemic mixture, meaning it is composed of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. wikipedia.org
The two enantiomers that constitute this compound are (1R,2S)-ephedrine and (1S,2R)-ephedrine. guidetopharmacology.org These molecules possess identical physical and chemical properties in an achiral environment, but their physiological effects can differ significantly due to their distinct spatial arrangements. The naturally occurring and more biologically active form of ephedrine (B3423809) is the (1R,2S)-(-)-ephedrine isomer. researchgate.net
| Enantiomer | Stereochemical Configuration | Common Name |
|---|---|---|
| (1R,2S)-Ephedrine | 1R, 2S | (-)-Ephedrine |
| (1S,2R)-Ephedrine | 1S, 2R | (+)-Ephedrine |
Diastereomeric Relationships and Related Compounds
In addition to the enantiomeric pair that forms this compound, there exists another pair of stereoisomers of the same chemical compound: pseudoephedrine. The relationship between ephedrine and pseudoephedrine is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This distinction arises from the different configuration at one of the two chiral centers.
Specifically, the diastereomers of ephedrine are (1S,2S)-pseudoephedrine and (1R,2R)-pseudoephedrine. pace.edu Unlike enantiomers, diastereomers have different physical properties and can exhibit markedly different biological activities. libretexts.org For instance, pseudoephedrine is primarily used as a nasal decongestant, whereas ephedrine has a broader range of sympathomimetic effects. differencebetween.comquora.com
| Compound | Stereoisomers | Relationship to (1R,2S)-Ephedrine |
|---|---|---|
| Ephedrine | (1R,2S)-Ephedrine, (1S,2R)-Ephedrine | Enantiomer is (1S,2R)-Ephedrine |
| Pseudoephedrine | (1S,2S)-Pseudoephedrine, (1R,2R)-Pseudoephedrine | Diastereomer |
Implications of Chirality in Molecular Recognition
The chirality of the ephedrine stereoisomers is fundamental to their interaction with biological targets, particularly adrenergic receptors, which are themselves chiral. pioneerpublisher.com The precise three-dimensional arrangement of functional groups on each isomer determines its binding affinity and efficacy at these receptors. pace.edu
Research has demonstrated significant stereoselectivity in the pharmacological actions of these isomers. Generally, the ephedrine enantiomers show different potencies. For instance, studies on human beta-adrenergic receptors have shown that (1R,2S)-ephedrine is the most potent of the four stereoisomers (including the two pseudoephedrine enantiomers) at β1- and β2-adrenergic receptors. nih.gov
The differing affinities and activities of the stereoisomers at various adrenergic receptor subtypes underscore the importance of stereochemistry in pharmacology. For example, while both ephedrine and pseudoephedrine have sympathomimetic properties, their receptor selectivity profiles differ. Ephedrine has a higher affinity for β-adrenergic receptors, while pseudoephedrine is more selective for α-adrenergic receptors. researchgate.netresearchgate.net This difference in receptor interaction contributes to their distinct clinical applications.
Furthermore, studies have shown that the pharmacological effects of ephedrine-like compounds are largely mediated by the release of norepinephrine (B1679862). mdma.chnih.gov The potency of these compounds as norepinephrine transporter substrates also exhibits stereoselectivity. mdma.chnih.gov The specific spatial arrangement of the hydroxyl and methylamino groups in relation to the phenyl ring is critical for effective binding and transport.
The following table summarizes the rank order of potency of the four stereoisomers at human β1- and β2-adrenergic receptors, illustrating the profound impact of stereochemistry on molecular recognition and biological response.
| Receptor | Rank Order of Potency (EC50) |
|---|---|
| Human β1-Adrenergic Receptor | (1R,2S)-ephedrine > (1S,2R)-ephedrine > (1S,2S)-pseudoephedrine = (1R,2R)-pseudoephedrine nih.gov |
| Human β2-Adrenergic Receptor | (1R,2S)-ephedrine > (1R,2R)-pseudoephedrine ≥ (1S,2S)-pseudoephedrine > (1S,2R)-ephedrine nih.gov |
Synthetic Methodologies and Chemical Transformations
Contemporary Synthesis Pathways
The synthesis of racephedrine has evolved, with modern methods focusing on efficiency and stereochemical control. These pathways are crucial for producing the compound for various applications.
Precursor Identification and Mechanistic Considerations
The primary precursor for the synthesis of this compound is α-methylamino propiophenone (B1677668). smolecule.com This starting material can be synthesized from materials like alpha-brominated propiophenone or alpha-chloro propiophenone through a reaction with methylamine. google.com Another synthetic route begins with catechol and chloroacetyl chloride, which undergo a Friedel-Crafts acylation to form an intermediate that is then aminated.
The core of the synthesis involves the reduction of the keto group in α-methylamino propiophenone to a hydroxyl group, forming the characteristic β-aminoalcohol structure of ephedrine (B3423809). The mechanism of this reduction is a critical consideration, as it influences the stereochemical outcome of the reaction, yielding a mixture of ephedrine and its diastereomer, pseudoephedrine.
| Precursor | Synthetic Route | Key Intermediates |
| α-Methylamino propiophenone | Reduction of the ketone | Not applicable |
| alpha-brominated propiophenone | Reaction with methylamine | α-methylamino propiophenone |
| Catechol and Chloroacetyl chloride | Friedel-Crafts acylation followed by amination | 3,4-dihydroxyphenacyl chloride |
Reduction Processes and Optimized Reaction Conditions
The reduction of α-methylamino propiophenone hydrochloride is a key step in producing a mixture of (±)-ephedrine and (±)-pseudoephedrine. google.com Various reducing agents can be employed, with hydroborates like sodium borohydride (B1222165) or potassium borohydride being preferred. google.com The choice of reducing agent and reaction conditions significantly impacts the ratio of the resulting diastereomers.
Optimized reaction conditions are crucial for maximizing the yield of the desired this compound. Under specific conditions, the formation of (±)-ephedrine can be favored, constituting over 85% of the product mixture. google.com Key parameters that are controlled to achieve this selectivity include:
Temperature: Reaction temperatures are typically maintained between -10°C and 50°C, with a more preferable range of 0°C to 25°C. google.com
Reaction Time: The duration of the reaction is generally kept within 6 hours, with an optimal time of 1 to 2 hours. google.com
Solvent: Organic solvents such as methanol (B129727) or ethanol (B145695) are commonly used to dissolve the starting material. google.com
| Reducing Agent | Temperature Range (°C) | Optimal Temperature (°C) | Reaction Time (hours) |
| Sodium Borohydride | -10 to 50 | 0 to 25 | 1 to 2 |
| Potassium Borohydride | -10 to 50 | 0 to 25 | 1 to 2 |
| Lithium Aluminium Hydride | Not specified | Not specified | Not specified |
Derivatization Strategies and Analogue Synthesis
The chemical structure of this compound allows for various modifications to produce derivatives and analogues with potentially altered properties. These strategies are essential in pharmaceutical development and research.
Formation of Diastereomeric Salts for Resolution
Since this compound is a racemic mixture, separating it into its individual enantiomers is often necessary. A common and effective method for this is through the formation of diastereomeric salts. ardena.com This process involves reacting the racemic base with a chiral acid, which results in the formation of two diastereomeric salts with different physical properties, such as solubility. ardena.comwikipedia.org This difference in solubility allows for their separation by fractional crystallization.
A variety of chiral organic acids can be used as resolving agents, including:
L-Tartaric acid
D-Mandelic acid google.com
L-Mandelic acid google.com
D-Camphorsulfonic acid google.com
L-Tartrate google.com
D-Dimethylbenzene acyl group tartrate google.com
L-Dimethylbenzene acyl group tartrate google.com
The efficiency of the resolution can be influenced by the choice of solvent and the molar ratio of the this compound to the chiral resolving agent. google.comnih.gov For instance, dissolving the racemic mixture in methanol and adding L-tartaric acid allows for the selective crystallization of one diastereomeric salt.
Directed N-Functionalization and Other Chemical Modifications
The secondary amine group in this compound is a key site for chemical modification. Directed N-functionalization can be used to introduce various substituents, leading to the synthesis of a wide range of analogues. google.com For example, the nitrogen atom can be acylated to form amides or alkylated to produce tertiary amines. These modifications can alter the compound's chemical and biological properties.
Other chemical modifications of this compound include reactions involving the hydroxyl group, such as esterification. google.com The preparation of esters involves the functionalization of the hydroxyl group, typically through reaction with a carboxylic acid or its derivative. google.com Furthermore, the entire molecule can undergo oxidation or reduction reactions, leading to different classes of compounds. For instance, oxidation can convert this compound to methcathinone. wikipedia.org
Stereoselective Synthesis of Related β-Aminoalcohols
The development of stereoselective synthetic methods is a significant area of research for producing specific enantiomers of β-aminoalcohols, including those related to ephedrine. lookchem.com Asymmetric synthesis aims to produce a single enantiomer directly, avoiding the need for resolution of a racemic mixture. wikipedia.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The diastereoselective reduction of α-aminoketones is a key strategy for synthesizing both syn- and anti-β-aminoalcohols, which are classes of compounds that include ephedrine and its isomers. lookchem.com
Advanced Analytical Techniques for Compound Assessment
Enantiomeric Purity and Resolution Methodologies
Racephedrine is the racemic form of ephedrine (B3423809), meaning it is a 50:50 mixture of two enantiomers: (1R,2S)-ephedrine and (1S,2R)-ephedrine. wikipedia.org Enantiomers are non-superimposable mirror images of each other that possess nearly identical physical and chemical properties. ardena.com However, they can exhibit different pharmacological and toxicological effects in a chiral environment like the human body. ardena.comwvu.edu Consequently, the separation and quantification of individual enantiomers from a racemic mixture, a process known as chiral or enantiomeric resolution, is of critical importance in pharmaceutical analysis. ardena.comwikipedia.org The development of methods to produce single enantiomers is a significant aspect of contemporary drug development programs. ardena.com
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful and versatile tools for the separation and analysis of chiral compounds like the enantiomers in this compound. nih.govpensoft.net The direct method of chiral separation using a Chiral Stationary Phase (CSP) is the most straightforward and widely used approach in HPLC for both analytical and preparative applications. wvu.edupensoft.net This method relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to their separation. semanticscholar.org
An HPLC method coupled with a Diode Array Detector (DAD) has been developed for the enantiomeric separation of ephedra alkaloids. e-nps.or.kr Another approach utilizes HPLC with dual optical rotation and UV absorbance detection to determine the enantiomeric purity of ephedrine and pseudoephedrine on an achiral column. nih.gov This latter method allows for the calculation of the mole fraction of each enantiomer in a sample. nih.gov
The core of chromatographic chiral separation lies in the Chiral Stationary Phase (CSP). These phases are designed to have specific stereoselective interactions with enantiomers. wvu.edu The most common and effective CSPs for the optical resolution of racemic drugs are based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, and cyclodextrins. semanticscholar.orgtsijournals.com
For the separation of ephedrine enantiomers and related compounds, various CSPs have been successfully applied. Cyclodextrin-based columns, such as the Agilent InfinityLab Poroshell Chiral-CD, have demonstrated effective separation of ephedra alkaloids. e-nps.or.kr Polysaccharide-based CSPs are also widely used; for example, a CHIRALPAK CBH column was employed to separate (-)-ephedrine, (+)-pseudoephedrine, and (±)-norephedrine. e-nps.or.kr Crown ether stationary phases are noted as being particularly useful for the chiral resolution of compounds containing amino groups. tsijournals.com
Table 1: Examples of Chiral Stationary Phases (CSPs) for Ephedrine Alkaloid Separation
| Chiral Stationary Phase (CSP) Type | Specific Column Example | Application | Reference(s) |
| Cyclodextrin-based | Agilent InfinityLab Poroshell Chiral-CD | Enantiomeric separation of ephedra alkaloids. | e-nps.or.kr |
| Cellulose-based (carbamate derivative) | CHIRALPAK CBH | Separation of (-)-ephedrine, (+)-pseudoephedrine, and (±)-norephedrine. | e-nps.or.kr |
| Amylose-based (carbamate derivative) | Chiralpak AD-H | Separation of various alkaloids. | pensoft.net |
| Crown Ether-based | N/A | Noted for chiral resolution of amino-containing compounds. | tsijournals.com |
Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for chiral drug analysis, valued for its high separation efficiency, rapid analysis times, and minimal sample consumption. nih.govsemanticscholar.org In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). wvu.edunih.gov The separation mechanism is based on the differential, enantioselective interactions between the analyte enantiomers and the chiral selector, which results in different effective mobilities and thus different migration times for the enantiomers. wvu.edunih.gov
Several CE methods have been developed for the enantiomeric separation of ephedrine and its related compounds. semanticscholar.orgcapes.gov.br For instance, a chiral microemulsion electrokinetic chromatography method was developed to separate the enantiomers of phenethylamines, including ephedrine, using sulphated β-cyclodextrin as a chiral selector. pensoft.net Another approach described a ligand exchange capillary electrophoresis method using an N-(2-hydroxyoctyl)-L-4-hydroxyproline/copper(II) complex as the chiral selector, which successfully resolved thirteen sympathomimetics. nih.gov
Cyclodextrins (CDs) and their derivatives are the most popular and widely used chiral selectors in capillary electrophoresis due to their ability to form inclusion complexes with a wide range of molecules. researchgate.netresearchgate.netmdpi.com The efficacy of the chiral separation depends on several factors, including the type and concentration of the CD, the pH of the buffer, the applied voltage, and the addition of organic modifiers. researchgate.netasme.org
Both neutral and charged cyclodextrin (B1172386) derivatives have been successfully employed for the chiral separation of ephedrine alkaloids. capes.gov.br
Neutral CDs: Heptakis (2,6-di-O-methyl)-β-cyclodextrin (DIMEB), a neutral derivative, has been used at an acidic pH of 2.5 to separate ephedrine enantiomers. capes.gov.br
Anionic CDs: Charged CDs are particularly advantageous for separating neutral compounds. scielo.org.mx Anionic cyclodextrins, such as carboxymethyl-β-cyclodextrin and sulfonated β-cyclodextrin, are highly effective. researchgate.netnih.gov A method using 20 mM carboxymethyl-β-cyclodextrin achieved a resolution of 2.0 for ephedrine enantiomers. researchgate.net A mathematical model has even been developed to optimize the separation selectivity of basic analytes like epinephrine (B1671497) using negatively charged CDs by describing the dependence of selectivity on buffer pH and selector concentration. nih.gov
The optimization process involves systematically investigating these parameters to achieve the best resolution. For example, studies have shown that as the concentration of the cyclodextrin or the buffer increases, the migration time of the drugs also increases. asme.org
Table 2: Cyclodextrins as Chiral Selectors in Capillary Electrophoresis for Ephedrine Separation
| Cyclodextrin Type | Specific Selector | Conditions | Application | Reference(s) |
| Neutral β-CD Derivative | Heptakis (2,6-di-O-methyl)-β-cyclodextrin | 18 mM concentration in 20 mM phosphate (B84403) buffer (pH 2.5) | Enantiomeric separation of ephedrine alkaloids. | capes.gov.br |
| Anionic β-CD Derivative | Carboxymethyl-β-cyclodextrin (CM-β-CD) | 20 mM concentration in borate (B1201080) buffer (pH 7.5) | Achieved resolution of 2.0 for ephedrine enantiomers. | researchgate.net |
| Anionic β-CD Derivative | Sulfonated β-cyclodextrin | Used as a chiral selector for racemic epinephrine. | nih.gov | |
| Neutral β-CD Derivative | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 mM concentration in 200 mM phosphate buffer (pH 2.8) | Simultaneous separation of piperazine (B1678402) and chiral amphetamine compounds. | asme.org |
| Anionic β-CD Derivative | Sulphated β-cyclodextrin | Added to a microemulsion BGE (pH 2.5) | Enantioseparation of ephedrine and other phenethylamines. | pensoft.net |
Capillary Electrophoretic Chiral Separations
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for the confirmation of a compound's chemical structure. For this compound, these techniques provide definitive evidence of its molecular identity.
Mass spectrometry (MS) is a powerful analytical technique for molecular identification and structural elucidation. currenta.de It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns. currenta.denih.gov High-resolution mass spectrometry (HRMS) can provide mass accuracy to four decimal places, which enables the determination of a compound's elemental composition. currenta.de
MS is often coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. scielo.brmdpi.com In the analysis of ephedrine, derivatization is often performed prior to GC-MS analysis. scielo.brdshs-koeln.de The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For instance, N-acetyl-O-trimethylsilyl derivatives of ephedrine and pseudoephedrine show a common, high-abundance fragment ion at m/z 179. dshs-koeln.de Another study using N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) for derivatization also noted the formation of an m/z 179 ion. scielo.br When using N-TMS-O-TMS derivatization, a primary fragment at m/z 130 is characteristic of ephedrine and pseudoephedrine. scielo.br Tandem mass spectrometry (MS/MS) further enhances structural characterization by allowing for the fragmentation of specific, targeted ions, which is particularly useful for analyzing complex mixtures or distinguishing between isomers. currenta.denih.govmdpi.com
Table 3: Characteristic Mass Spectrometry Fragments for Derivatized Ephedrine
| Derivatization Agent | Key Fragment (m/z) | Description | Reference(s) |
| N-acetyl | 179 | Common ion formed from the α-cleavage in N-acetyl-O-trimethylsilyl derivatives of ephedrines. | dshs-koeln.de |
| N-acetyl | 100 | Base peak for ephedrine/pseudoephedrine derivatives, resulting from α-cleavage. | dshs-koeln.de |
| MSTFA/MBTFA | 179 | Common ion for all ephedrines after derivatization with N-methyl-N-trimethylsilyl-trifluoroacetamide / N-methyl-bis(trifluoroacetamide). | scielo.br |
| MSTFA | 130 | Primary β-homolytic cleavage product for ephedrine and pseudoephedrine after derivatization with N-methyl-N-trimethylsilyl-trifluoroacetamide. | scielo.br |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. savemyexams.com When a compound is exposed to infrared radiation, its bonds vibrate by stretching and bending at specific frequencies. savemyexams.com The frequencies of absorbed radiation are measured in wavenumbers (cm⁻¹) and correspond to the different vibrational modes of the bonds within the molecule. savemyexams.com The resulting IR spectrum provides a unique "fingerprint" of the compound, allowing for the identification of its structural components. pressbooks.pub
In the analysis of this compound, IR spectroscopy can definitively identify its key functional groups. The presence of a hydroxyl (-OH) group is indicated by a strong and broad absorption band in the region of 3600-3200 cm⁻¹. wfu.edu The C-O stretching vibration of the alcohol group typically appears in the 1150-1050 cm⁻¹ range. wfu.edu
The secondary amine (N-H) group in this compound is characterized by a stretching vibration that occurs between 3500-3350 cm⁻¹. wfu.edu Additionally, the C-N stretching of the aliphatic amine can be observed in the 1250-1020 cm⁻¹ region. wfu.edu
The aromatic phenyl ring of this compound gives rise to several characteristic absorptions. The sp² C-H stretching of the aromatic ring is found at wavenumbers greater than 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ range. libretexts.org The in-ring C=C stretching vibrations of the aromatic ring produce bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org
The aliphatic C-H bonds from the propyl chain and the methyl group attached to the nitrogen also have distinct stretching and bending vibrations. The sp³ C-H stretching vibrations are observed just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. pressbooks.pubwfu.edu
Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|---|
| Alcohol | O-H | Stretch, broad | 3600-3200 wfu.edu |
| Alcohol | C-O | Stretch | 1150-1050 wfu.edu |
| Secondary Amine | N-H | Stretch | 3500-3350 wfu.edu |
| Aliphatic Amine | C-N | Stretch | 1250-1020 wfu.edu |
| Aromatic Ring | C-H | Stretch | 3100-3020 libretexts.org |
| Aromatic Ring | C=C | Stretch | 1600-1400 libretexts.org |
Certified Reference Materials in Analytical Science
Certified Reference Materials (CRMs) are indispensable in analytical science for ensuring the accuracy, reliability, and comparability of measurement results. sigmaaldrich.com A CRM is a highly pure and stable substance with one or more certified property values, produced and certified in accordance with stringent international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com These materials serve as a benchmark for method validation, calibration of analytical instruments, and quality control. synzeal.com
For the analysis of this compound, CRMs are available, often in the form of this compound Hydrochloride. These are classified as pharmaceutical secondary standards and are traceable to primary standards, such as those from the United States Pharmacopeia (USP). sigmaaldrich.comdv-expert.org For example, a this compound Hydrochloride CRM may be traceable to USP 1598097. sigmaaldrich.comsigmaaldrich.com
The use of this compound CRMs is critical in various analytical applications. In pharmaceutical quality control, they are used for release testing of drug products and for the development and validation of analytical methods. synzeal.comsigmaaldrich.com This includes ensuring the specificity of an assay to distinguish this compound from its impurities and degradation products. Accuracy and precision are assessed by performing recovery studies and replicate analyses using the CRM.
Regulatory bodies often specify the use of reference standards in their monographs. The USP monograph for this compound Hydrochloride, for instance, requires the use of a USP this compound HCl Reference Standard (RS) for assays. These standards are essential for verifying that the compound meets the required purity and quality specifications.
Table 2: Examples of this compound Certified Reference Materials
| Product Name | CAS Number | Type | Traceability |
|---|---|---|---|
| Racepinephrine Hydrochloride | 329-63-5 usp.org | Pharmaceutical Secondary Standard, CRM sigmaaldrich.comsigmaaldrich.com | USP 1598097 sigmaaldrich.comsigmaaldrich.com |
Molecular Pharmacology and Mechanistic Research
Adrenergic Receptor Interaction Profiling
Racephedrine, a racemic mixture of the (1R,2S) and (1S,2R) enantiomers of ephedrine (B3423809), functions as a non-selective agonist for both α- and β-adrenergic receptors. drugbank.comwikipedia.org These receptors are members of the G protein-coupled receptor (GPCR) family, which are crucial membrane proteins that mediate the physiological effects of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). drugbank.commdpi.com The interaction of this compound with these receptors initiates a cascade of intracellular events that define its pharmacological profile.
This compound demonstrates activity at alpha-adrenergic (α-AR) receptors. drugbank.com Its interaction with α-adrenergic receptors located on vascular smooth muscles results in vasoconstriction. drugbank.comnih.gov This effect is particularly noted in the constriction of precapillary arterioles, which can reduce hydrostatic pressure and subsequent edema in tissues like the bronchial mucosa. drugbank.com
Adrenergic receptors are classified into several subtypes. Alpha-1 (α1) receptor activation is generally associated with smooth muscle contraction, while alpha-2 (α2) receptor activation can produce more varied effects on smooth muscle. nih.gov Research has shown that human keratinocytes express both alpha- and beta-adrenergic receptors, including α2-AR subtypes. plos.org In these cells, the migratory response to low concentrations of epinephrine can be modulated by α2-ARs, an effect that can be reversed by the non-specific α2-AR inhibitor yohimbine. plos.org This suggests a complex interplay where α-ARs can modulate the signaling pathways initiated by β-ARs. plos.org
Table 1: Overview of Alpha-Adrenergic Receptor Interactions
| Receptor Subtype | General Function | Effect of Agonist Binding (e.g., this compound) | Reference |
|---|---|---|---|
| Alpha-1 (α1) | Smooth muscle contraction, mydriasis | Causes vasoconstriction of vascular smooth muscle | drugbank.comnih.gov |
| Alpha-2 (α2) | Mixed smooth muscle effects, modulation of neurotransmitter release | Modulates cellular responses, can influence β-AR signaling | nih.govplos.org |
The primary therapeutic action of this compound is attributed to its agonist activity at beta-adrenergic (β-AR) receptors, particularly the β2 subtype. drugbank.com The activation of β-adrenergic receptors initiates a well-characterized signaling cascade known as the adenylyl cyclase pathway. ebi.ac.ukwikipedia.org
Upon binding of an agonist like this compound to a β-adrenergic receptor, the receptor undergoes a conformational change. wikipedia.org This activates an associated Gs protein, causing the Gs alpha subunit to exchange GDP for GTP and dissociate from the beta-gamma subunits. nih.govmdpi.com The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase. mdpi.comsmpdb.ca Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comsmpdb.ca
The subsequent rise in intracellular cAMP concentration activates cAMP-dependent protein kinase A (PKA). nih.govmdpi.com PKA then phosphorylates various downstream target proteins, leading to a cellular response. nih.gov In the context of β2-receptors, which are abundant in the smooth muscle of the airways, this pathway results in smooth muscle relaxation and bronchodilation. drugbank.commdpi.com this compound is also recognized as an agonist for β1-adrenergic receptors, which are predominantly found in the heart and are involved in increasing heart rate and contractility. nih.govdrugbank.com
Table 2: Beta-Adrenergic Receptor Activation Pathway
| Step | Description | Key Molecules | Reference |
|---|---|---|---|
| 1. Agonist Binding | This compound binds to the β-adrenergic receptor. | This compound, β-Adrenergic Receptor | drugbank.com |
| 2. G-Protein Activation | The receptor activates the associated Gs protein. | Gs Protein | nih.govmdpi.com |
| 3. Adenylyl Cyclase Activation | The Gs alpha subunit stimulates adenylyl cyclase. | Adenylyl Cyclase | mdpi.comsmpdb.ca |
| 4. cAMP Production | Adenylyl cyclase converts ATP to cAMP. | ATP, cAMP | drugbank.comsmpdb.ca |
| 5. PKA Activation | Increased cAMP levels activate Protein Kinase A. | Protein Kinase A (PKA) | nih.govmdpi.com |
| 6. Cellular Response | PKA phosphorylates target proteins, leading to effects like bronchodilation. | Target Proteins | drugbank.comnih.gov |
Neurotransmitter Releasing Agent Investigations
In addition to directly stimulating adrenergic receptors, this compound functions as a neurotransmitter releasing agent. wikipedia.org Specifically, it is classified as a norepinephrine releasing agent (NRA). wikipedia.orgwikipedia.org This action contributes significantly to its sympathomimetic effects by increasing the concentration of endogenous catecholamines in the synaptic cleft. patsnap.com
This compound is a racemic mixture of two enantiomers: (1R,2S)-ephedrine and (1S,2R)-ephedrine. wikipedia.org Both enantiomers are active as releasing agents, though studies indicate that the (1R,2S)-ephedrine isomer possesses greater potency. wikipedia.org
The mechanism by which this compound induces neurotransmitter release involves its interaction with monoamine transporters. wikipedia.org These transporters, such as the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT), are normally responsible for the reuptake of neurotransmitters from the synapse back into the presynaptic neuron. wikipedia.org this compound acts to reverse the transport direction of these proteins, causing them to efflux neurotransmitters from the neuronal cytoplasm into the synapse. wikipedia.org
This leads to a significant increase in the extracellular concentrations of norepinephrine and, to a much lesser degree, dopamine. wikipedia.orgpatsnap.com The elevated levels of norepinephrine in the synapse then enhance the activation of postsynaptic adrenergic receptors, amplifying the effects of direct receptor stimulation. patsnap.com Research data quantifies this activity, showing a clear preference for norepinephrine release over dopamine release.
Table 3: Monoamine Release by Ephedrine Enantiomers (EC₅₀, nM)
| Compound | Norepinephrine (NE) Release | Dopamine (DA) Release | Reference |
|---|---|---|---|
| (1R,2S)-Ephedrine | 43.1–72.4 | 236–1350 | wikipedia.org |
| (1S,2R)-Ephedrine | 218 | 2104 | wikipedia.org |
EC₅₀ (Half maximal effective concentration): Lower values indicate higher potency.
Enzymatic Interactions and Inhibition Kinetics
Beyond receptor and transporter interactions, the components of this compound have been investigated for their ability to interact with certain enzymes. This includes studies into the inhibition of enzymes that are relevant to physiological pathways affected by adrenergic signaling.
In silico molecular docking studies have explored the potential for ephedrine and its derivatives to act as inhibitors of the enzyme arginase. jpionline.org Arginase is a key enzyme that hydrolyzes L-arginine to L-ornithine and urea. mdpi.com It competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. jpionline.org
The rationale behind these studies is that by inhibiting arginase, the bioavailability of L-arginine for NOS would increase, leading to greater production of nitric oxide (NO). jpionline.org Since NO is a potent bronchodilator, arginase inhibition presents a potential mechanism for contributing to the respiratory effects of compounds like this compound. jpionline.org The docking studies suggest that molecules from the Ephedra plant, such as the components of this compound, are capable of binding to and blocking the active site of arginase, which is characteristic of competitive inhibition. jpionline.org The binding affinities of this compound and its individual enantiomers were assessed via CCDC GOLD fitness values, with higher values indicating potentially better interaction.
Table 4: Molecular Docking Fitness Values against Arginase
| Compound | CCDC GOLD Fitness Value | Reference |
|---|---|---|
| This compound | 41.53 | jpionline.org |
| L-Ephedrine ((1R,2S)-Ephedrine) | 40.85 | jpionline.org |
| D-Ephedrine (B1618797) ((1S,2R)-Ephedrine) | 37.73 | jpionline.org |
Investigations into Nitric Oxide Synthase Pathways
The direct interaction of this compound with nitric oxide synthase (NOS) pathways is not extensively detailed in current scientific literature. The NOS family of enzymes, which includes neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms, is responsible for the synthesis of nitric oxide (NO). nih.govsigmaaldrich.com NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. sigmaaldrich.com
While direct studies on this compound are scarce, research into structurally related sympathomimetic amines provides some context. For instance, epinephrine has been shown to increase eNOS activity in endothelial cells. ncats.io Given that the ephedrine isomers that constitute this compound act as adrenergic agonists, it is plausible that they could modulate NOS activity; however, this remains an area requiring specific investigation to determine the precise effects, if any, of this compound on these pathways.
In Vitro Pharmacological Model Systems for Mechanistic Elucidation
In vitro models are indispensable for dissecting the molecular mechanisms of drug action. These systems range from isolated cellular components to whole organisms, providing controlled environments to study pharmacological effects.
Cell-Based Assays for Receptor Binding and Functional Response
Cell-based assays are fundamental in pharmacology for determining how a compound interacts with specific cellular targets, such as G protein-coupled receptors (GPCRs), and for quantifying the resulting functional response. accelevirdx.comnih.gov These assays often utilize genetically engineered cell lines that express a single receptor subtype, allowing for precise characterization of ligand binding and downstream signaling events, such as the generation of second messengers like cyclic AMP (cAMP). nih.govnih.gov
Whole-Organism In Vitro Models for Physiological Effects (e.g., Caenorhabditis elegans for Cardiac Pumping Rate)
Whole-organism models like the nematode Caenorhabditis elegans offer a bridge between single-cell assays and more complex vertebrate studies. nih.govacs.org The pharynx of C. elegans shares physiological similarities with the human heart, making its pumping rate a useful indicator for assessing the potential cardiac effects of chemical compounds. nih.govacs.orgresearchgate.net
While studies have utilized C. elegans to test the effects of racemic epinephrine (racepinephrine) on pharyngeal pumping, demonstrating an increased pump rate, specific data on the effects of This compound in this particular model system are not available in the reviewed literature. nih.govacs.org The use of such a model for this compound would be valuable for elucidating its integrated physiological effects in a living organism.
Comparative Analysis of Enantiomer Potency and Selectivity at Molecular Targets
This compound is a racemic mixture, and its two enantiomers, (1R,2S)-ephedrine and (1S,2R)-ephedrine, exhibit significant differences in their potency and selectivity at various molecular targets. wikipedia.org The pharmacological profile of a racemate is determined by the individual actions of its enantiomers, where one may be more active (the eutomer) and the other less active or inactive (the distomer). mdpi.com
Detailed studies comparing the ephedrine isomers have revealed clear stereoselective differences. nih.gov The (1R,2S)-ephedrine isomer is substantially more potent than the (1S,2R)-ephedrine isomer at human β1- and β2-adrenergic receptors expressed in CHO cells. nih.gov Furthermore, (1R,2S)-ephedrine was found to be a weak partial agonist at β3-adrenergic receptors, an activity not significantly observed with the other isomers. nih.gov
Table 1: Comparative Potency of Ephedrine Enantiomers at Human β-Adrenergic Receptors
This table summarizes the half-maximal effective concentration (EC50) and maximal response (Emax) for the two enantiomers that constitute this compound at human β1- and β2-adrenergic receptors. Lower EC50 values indicate higher potency.
| Enantiomer | Receptor | EC50 (µM) | Emax (% of Isoproterenol) |
| (1R,2S)-ephedrine | β1-AR | 0.5 | 68% |
| (1S,2R)-ephedrine | β1-AR | 72 | 66% |
| (1R,2S)-ephedrine | β2-AR | 0.36 | 78% |
| (1S,2R)-ephedrine | β2-AR | 106 | 22% |
Data sourced from Vansal & Feller, 1999. nih.gov
Table 2: Comparative Potency of Ephedrine Enantiomers as Monoamine Releasers
This table shows the EC50 values for norepinephrine (NE) and dopamine (DA) release induced by the enantiomers of ephedrine.
| Enantiomer | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) |
| (1R,2S)-ephedrine | 43.1–72.4 | 236–1350 |
| (1S,2R)-ephedrine | 218 | 2104 |
Data sourced from Rothman & Baumann, 2003, and Wikipedia. wikipedia.org
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. caltech.eduacs.org This method is instrumental in understanding potential binding mechanisms and energetics. caltech.edu While specific docking studies on racephedrine as a racemic mixture are limited, research on its constituent enantiomers and related derivatives provides significant insights into its potential biological interactions.
One area of investigation has been the interaction of ephedrine (B3423809) isomers with enzymes implicated in conditions like asthma. A molecular docking study explored the binding of ephedrine and its derivatives to the active site of arginase, an enzyme that competes with nitric oxide synthase (NOS) for the substrate L-arginine. jpionline.org Inhibition of arginase could potentially increase the availability of arginine for NOS, leading to the production of the bronchodilator nitric oxide. jpionline.org The study used CCDC GOLD software to dock molecules like D-Ephedrine (B1618797) and L-Ephedrine into the active site of arginase. The results, quantified by a fitness score, suggest that these molecules are capable of blocking the enzyme's active site. jpionline.org Notably, D-Ephedrine and L-Ephedrine did not show an affinity for NOS, suggesting they could be strong and specific inhibitors for arginase. jpionline.org
| Molecule | Arginase Fitness Score (GOLD) | NOS Fitness Score (GOLD) |
|---|---|---|
| L-Arginine (Substrate) | 59.85 | 30.79 |
| D-Ephedrine | 49.69 | No Affinity |
| L-Ephedrine | 49.69 | No Affinity |
Another study focused on the binding of ephedrine derivatives to human plasma proteins, specifically human alpha-1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA). researchgate.netnih.gov Molecular docking was used to analyze the possible ligand-protein interactions and support experimental findings. researchgate.netnih.gov The calculations revealed the specific atomic interactions driving the binding process and helped to explain stereoselective binding behavior observed experimentally. researchgate.netmdpi.com For instance, docking scores for proton pump inhibitor enantiomers with AGP were found to be in the range of -7.4 to -8.1 kcal/mol. mdpi.com Such studies are crucial for understanding the pharmacokinetics of drugs, as protein binding affects their distribution and availability. nih.gov
In Silico Prediction of Binding Affinities and Conformational Analysis
In silico methods are widely used to predict the binding affinity of a ligand to its target and to analyze its conformational flexibility, both of which are critical for its biological activity. acs.orgresearchgate.net
Binding Affinity Prediction
The prediction of binding affinity is a key goal of molecular docking and other computational methods. acs.org It is often expressed as a docking score or a calculated binding free energy. In the study of ephedrine derivatives binding to human alpha-1-acid glycoprotein (AGP), molecular docking was used to calculate the binding strength, which aligned well with experimental data from high-performance liquid chromatography (HPLC). researchgate.netmdpi.com The determined association constants (logK) from experimental UV titration were in the range of 4.47–4.83 for AGP, and the docking results provided an atomic-level explanation for these affinities. researchgate.net These computational predictions are valuable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. mdpi.com
Conformational Analysis
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. researchgate.netresearchgate.net The conformation of a drug molecule significantly influences its interaction with a biological target. researchgate.net The conformational landscape of ephedrine and its diastereomer pseudoephedrine has been extensively studied using computational methods, including molecular mechanics, semi-empirical, and ab initio quantum mechanical calculations. researchgate.net
A molecular mechanics conformational analysis of the ionic form of ephedrine using various force fields (Dreiding, CVFF, CFF) revealed multiple stable conformations. researchgate.net These calculations, refined by quantum mechanical methods, showed that experimentally observed conformations are often local energy minima rather than the global minimum energy state. researchgate.net Studies using proton NMR spectroscopy have shown that the preferred conformation of ephedrine can change depending on the environment. caltech.edu For example, in non-polar solvents, conformations where the vicinal hydrogens are gauche are favored, whereas the trans conformation is favored in deuterium (B1214612) oxide. caltech.edu
A detailed molecular-mechanics study using the cvff forcefield investigated the different supramolecular aggregation behaviors of ephedrine and pseudoephedrine. csic.es The analysis of the conformational space, determined by three rotatable bonds, revealed that pseudoephedrine can adopt a stable, folded molecular structure. csic.es This particular conformation creates steric hindrance that prevents the approach of neighboring molecules, explaining its lower tendency to form aggregates compared to ephedrine. csic.es
| Condition | Favored Conformation (Vicinal Hydrogens) | Method of Determination | Reference |
|---|---|---|---|
| Free base in non-polar solvents (e.g., deuteriotrichloromethane) | Gauche | Proton NMR | caltech.edu |
| Free base in deuterium oxide | Trans | Proton NMR | caltech.edu |
| Conjugate acid | Gauche | Proton NMR | caltech.edu |
| Isolated molecule (ionic form) | Multiple local minima accessible | Molecular Mechanics (Dreiding, CVFF, CFF), Quantum Mechanics | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net By quantifying physicochemical properties or molecular descriptors, QSAR models can predict the activity of new compounds and provide insights into the structural features that are important for their biological function. sci-hub.sedrugbank.com
While comprehensive QSAR studies focusing specifically on this compound are not abundant, related research on the broader class of phenethylamines, to which ephedrine belongs, offers valuable information. A global QSAR study was conducted on 38 phenethylamines acting as adrenergic alpha-1 receptor agonists to model their logP values (a measure of lipophilicity). researchgate.net Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The study used multiple linear regression (MLR) to develop models based on various molecular descriptors. Ephedrine (listed as PubChem CID 5032) was included in the dataset. researchgate.net
One of the predictive models developed in the study is as follows: logP = 0.536 (±0.04) * T_N_N_6 - 0.003 (±0.00) * X2A - 0.027 (±0.00) * Mor29v + 1.259 researchgate.net
This equation demonstrates how descriptors related to the count of atoms (T_N_N_6), autocorrelation (X2A), and 3D-molecule representation (Mor29v) can be used to predict the logP value. researchgate.net For ephedrine, the observed logP was 1.13, and the model predicted a value of 1.26. researchgate.net
| Compound | PubChem CID | Observed logP | Predicted logP (Model 1) | Residual |
|---|---|---|---|---|
| Ephedrine | 5032 | 1.13 | 1.26 | -0.13 |
Furthermore, a study investigating the dipeptidyl peptidase-IV (DPP-IV) inhibitory activity of alkaloids from Ephedra sinica, including ephedrine, provides foundational data for potential QSAR modeling. researchgate.net The study reported IC50 values for six related alkaloids, with ephedrine showing the highest activity (IC50 = 124 μM). researchgate.net Such biological activity data is the essential "A" in QSAR and, when combined with calculated molecular descriptors for this series of compounds, could be used to derive a QSAR model to guide the design of more potent DPP-IV inhibitors. researchgate.netsci-hub.se
Emerging Research Frontiers and Future Directions
Exploration of Novel Biocatalytic Routes for Enantiomer Production
The selective synthesis of individual stereoisomers of pharmacologically important compounds like ephedrine (B3423809) is a significant goal in pharmaceutical chemistry. Traditional chemical methods for asymmetric synthesis can be lengthy, expensive, and environmentally taxing. unife.it In contrast, biocatalysis, which uses enzymes or whole microbial cells, offers a greener and more efficient alternative, often providing high enantioselectivity and regioselectivity under mild conditions. mdpi.comnih.gov
Recent research has focused on developing multi-step biocatalytic cascades to produce specific nor(pseudo)ephedrine (N(P)E) isomers. rsc.org One such strategy combines an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase with either an (S)- or (R)-selective ω-transaminase. rsc.org This two-step process has successfully produced (1R,2S)-NE and (1R,2R)-NPE with excellent optical purity. rsc.org Another approach for synthesizing (1S)-N(P)E analogues involves a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), followed by a transamination step using either an (S)- or (R)-selective amine transaminase (ATA). unife.itntnu.edu
The use of whole-cell biocatalysts is also being explored. For instance, the microorganism Morganella morganii CMCC(B)49208 has been shown to asymmetrically reduce 1-phenyl-1-oxo-2-methylaminopropane (MAK) to produce optically pure (1S, 2S)-ephedrine. ajol.info To improve the practicality of these biocatalytic systems for large-scale applications, researchers are investigating the immobilization of enzymes, which allows for their reuse and simplifies the downstream processing. ntnu.edu
Interactive Table: Biocatalytic Routes for Nor(pseudo)ephedrine Isomers
| Synthesis Strategy | Key Enzymes | Target Isomers | Optical Purity | Reference |
| 2-Step Cascade A | (R)-selective ThDP-dependent carboligase, (S)- or (R)-selective ω-transaminase | (1R,2S)-NE, (1R,2R)-NPE | ee >99%, de >98% | rsc.org |
| 2-Step Cascade B | (S)-selective transaminase, (S)-selective alcohol dehydrogenase | (1S,2S)-NPE | ee >98%, de >99% | rsc.org |
| 2-Step Bi-enzymatic Synthesis | (S)-selective Ao:DCPIP OR, (S)- or (R)-selective ATA | (1S,2S)-NPE, (1S,2R)-NE | Good diastereo- and enantiomeric excesses | unife.it |
| Asymmetric Reduction | Morganella morganii CMCC(B)49208 | (1S, 2S)-ephedrine | >99% ee | ajol.info |
ee = enantiomeric excess; de = diastereomeric excess
Development of High-Throughput Screening Methodologies for Molecular Interactions
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify potential drug candidates. bmglabtech.comwikipedia.org These automated methods are crucial for assessing the interaction of molecules like racephedrine with their biological targets. bmglabtech.com HTS encompasses a variety of techniques, including biochemical assays that measure enzyme activity or binding events, and cell-based assays that assess cellular responses. sci-hub.se
For sympathomimetic amines like the components of this compound, which primarily interact with adrenergic receptors, specific HTS assays are being developed. drugbank.comguidetopharmacology.org A label-free transporter-mediated uptake and receptor activation (TRACT) assay has been developed to identify inhibitors of the norepinephrine (B1679862) transporter (NET), a key target for many sympathomimetic drugs. nih.gov This assay utilizes an impedance-based biosensor to monitor cellular responses to substrate uptake and subsequent receptor activation. nih.gov
Other HTS approaches applicable to this compound and related compounds include:
Immunoassays: These are commonly used for initial screening in clinical and forensic toxicology to detect the presence of sympathomimetic amines in biological samples like urine. oup.comsamhsa.gov However, these tests can sometimes yield false-positive results, necessitating confirmation by more specific methods. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used confirmatory technique for identifying and quantifying specific sympathomimetic amines and their metabolites. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is increasingly used for the quantitative analysis of ephedra alkaloids in various products and for chiral separation to distinguish between different stereoisomers. e-nps.or.kr
AlphaScreen Technology: This bead-based assay technology is highly sensitive and suitable for HTS in a miniaturized format to identify small-molecule inhibitors of enzymes and protein-protein interactions. nih.gov
Interactive Table: High-Throughput Screening Methodologies
| Methodology | Principle | Application for this compound | Key Features | Reference |
| TRACT Assay | Impedance-based biosensor measures cellular response to transporter-mediated uptake and receptor activation. | Screening for norepinephrine transporter (NET) inhibitors. | Label-free, real-time monitoring. | nih.gov |
| Immunoassays (ELISA) | Antigen-antibody interactions detect the presence of a class of compounds. | Rapid screening for sympathomimetic amines in biological fluids. | High throughput, but potential for cross-reactivity. | oup.comoup.com |
| GC-MS | Separates compounds based on volatility and fragmentation patterns for identification and quantification. | Confirmatory analysis of sympathomimetic amines in toxicology. | High specificity and sensitivity. | oup.com |
| LC-MS/MS | Separates compounds based on polarity, followed by mass analysis for identification and quantification. | Quantitative analysis and chiral separation of ephedra alkaloids. | High specificity, suitable for complex matrices. | e-nps.or.kr |
| AlphaScreen | Bead-based proximity assay detects molecular interactions through light emission. | Screening for inhibitors of enzymes and protein-protein interactions relevant to this compound's targets. | Highly sensitive, homogenous format. | nih.gov |
Elucidation of Broader Biological System Interactions beyond Traditional Targets
While the primary mechanism of action for the components of this compound involves agonism at α- and β-adrenergic receptors, emerging research suggests a wider range of biological interactions. drugbank.comguidetopharmacology.org These receptors, which are G-protein coupled receptors (GPCRs), are found throughout the body and mediate the "fight or flight" response. nih.gov For example, β1-adrenoceptors are predominant in the heart, while β2-adrenoceptors are mainly in bronchial smooth muscle. nih.gov
Beyond these well-established targets, trace amines, a class of compounds that includes metabolites of sympathomimetic drugs, are known to interact with trace amine-associated receptors (TAARs). nih.gov This interaction can lead to indirect sympathomimetic effects, such as vasoconstriction, by causing the release of norepinephrine. nih.gov The discovery of these alternative pathways suggests that the full pharmacological profile of this compound and its constituents may be more complex than previously understood.
Furthermore, the interaction of adrenergic agonists with their receptors involves intricate molecular details. The binding site for these agonists is formed by the transmembrane helices of the receptor, and the interaction can be stabilized by internal water molecules. nih.govplos.org The receptors also interact with a variety of other proteins that regulate their signaling and trafficking, which can vary between tissues and receptor subtypes. emory.edu Understanding these broader interactions is crucial for a complete picture of this compound's effects on biological systems. Clinical trial databases also indicate investigations into this compound for conditions such as bacterial infectious diseases, though the specific mechanisms being explored are not detailed. clinicaltrials.gov
Advanced Methodologies for Deracemization and Chiral Synthesis Optimization
The production of single-enantiomer drugs is highly desirable, as different enantiomers of a chiral molecule can have vastly different pharmacological effects. pharmasalmanac.compharmasalmanac.com this compound is a racemic mixture, and separating its components or synthesizing a specific isomer efficiently is a key challenge. google.comslideshare.net Deracemization is a powerful technique that can theoretically convert a racemate into a single enantiomer with 100% yield. researchgate.net
Several advanced methodologies are being developed for the deracemization and chiral synthesis of ephedrine and related compounds:
Enzymatic Deracemization: This approach uses enzymes to selectively convert one enantiomer into the other. For example, a patent describes a process for the racemization of d-ephedrine (B1618797) to a racemic mixture using enzymes from Rhizopus oryzae. google.com Another study reports the deracemization of α-methylbenzylamine using an enzyme developed through directed molecular evolution. nih.gov
Attrition-Enhanced Deracemization: This physical method involves the grinding of a crystalline slurry of a racemic compound, which can lead to the preferential crystallization of one enantiomer. nih.gov
Photochemical Deracemization: This technique uses light and a chiral catalyst to convert a racemate into an enantioenriched mixture. researchgate.net
Flow Chemistry: Combining incompatible processes, such as racemization at high temperatures and crystallization at low temperatures, can be achieved using flow chemistry systems to achieve efficient deracemization. europa.eu
Chiral Auxiliaries: In chemical synthesis, chiral auxiliaries can be used to direct a reaction towards the formation of a specific stereoisomer. One method involves forming a chiral ketal, which then directs a subsequent bromination reaction with high stereoselectivity. google.com
The optimization of these processes is crucial for industrial applications. This includes improving catalyst efficiency, developing effective separation techniques like chiral chromatography, and designing cost-effective and environmentally friendly synthetic routes. pharmasalmanac.comgoogle.com
Interactive Table: Advanced Deracemization and Chiral Synthesis Methods
| Method | Principle | Application Example | Key Features | Reference |
| Enzymatic Deracemization | Use of enzymes (e.g., from Rhizopus oryzae) to interconvert enantiomers. | Racemization of d-ephedrine. | High selectivity, mild conditions. | google.com |
| Attrition-Enhanced Deracemization | Grinding of a crystalline slurry promotes the crystallization of a single enantiomer. | Deracemization of an amino acid derivative. | Physical process, applicable to conglomerate-forming systems. | nih.gov |
| Photochemical Deracemization | Visible light and a chiral photocatalyst selectively convert one enantiomer. | Deracemization of secondary alcohols. | Light-driven, catalytic. | researchgate.net |
| Flow Chemistry | Spatial separation of incompatible reaction conditions (e.g., temperature) in a continuous flow system. | Deracemization of a Praziquantel derivative. | Enables coupling of incompatible processes. | europa.eu |
| Chiral Auxiliaries | A chiral molecule temporarily attached to the substrate directs the stereochemical outcome of a reaction. | Synthesis of (S)-2-methylamino-1-phenyl-1-acetone. | Covalent modification, high stereocontrol. | google.com |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for determining the enantiomeric purity of Racephedrine in synthetic samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for enantiomeric separation. Ensure column selection (e.g., cellulose-based phases) aligns with this compound’s stereochemical properties. Validate results using polarimetry coupled with mass spectrometry to confirm molecular identity . For quantification, apply area normalization with internal standards to minimize matrix effects .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document all reaction parameters (temperature, solvent purity, catalyst loading) in triplicate trials. Use controlled crystallization conditions (e.g., slow cooling rates) to minimize polymorphic variations. Cross-validate yields and purity via independent labs using standardized NMR (¹H/¹³C) and IR spectroscopy protocols . Reference IUPAC guidelines for racemic compound characterization to align with global standards .
Q. What pharmacological properties should be prioritized when designing in vitro studies on this compound?
- Methodological Answer : Focus on receptor-binding assays (e.g., α-adrenergic receptors) using radioligand displacement methods. Include negative controls (e.g., ephedrine enantiomers) and measure dose-response curves with Hill slope analysis. Prioritize metabolic stability studies using liver microsomes to assess CYP450-mediated degradation .
Q. What are the critical considerations for selecting solvent systems in this compound crystallization?
- Methodological Answer : Screen solvent-polarity combinations (e.g., ethanol-water gradients) to optimize crystal habit and yield. Use Hansen solubility parameters to predict solute-solvent interactions. Avoid high-boiling-point solvents that may trap impurities; instead, employ azeotropic mixtures for efficient drying .
Q. How to conduct a comprehensive literature review on this compound’s metabolic pathways?
- Methodological Answer : Apply the PICO framework to structure search terms: Population (hepatic enzymes), Intervention (this compound exposure), Comparison (other sympathomimetics), Outcome (metabolite profiles). Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND pharmacokinetics NOT pseudoephedrine"). Validate findings through backward/forward citation tracking .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinities be systematically resolved?
- Methodological Answer : Perform a meta-analysis using PRISMA guidelines to aggregate in vitro/in vivo studies. Stratify data by assay type (e.g., cell-based vs. tissue-based) and apply random-effects models to account for heterogeneity. Validate outliers via molecular docking simulations to identify ligand-receptor conformational variations .
Q. What experimental design principles minimize confounding variables in comparative studies of this compound enantiomers?
- Methodological Answer : Implement a double-blind, randomized block design with enantiomer pairs. Control for batch-to-batch variability by synthesizing all samples under identical GMP conditions. Use multivariate ANOVA to isolate enantiomer-specific effects from solvent/pH interactions .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply sigmoidal Emax models with Bayesian hierarchical regression to handle sparse data. Use Akaike’s Information Criterion (AIC) to compare logistic vs. Gompertz curves. For threshold identification, employ changepoint analysis with bootstrap resampling .
Q. How to optimize chromatographic conditions for simultaneous quantification of this compound and its major metabolites?
- Methodological Answer : Develop a UPLC-MS/MS method with tandem columns (C18 + HILIC) to resolve polar metabolites. Optimize mobile phase pH (2.8–3.2) to enhance ionization efficiency. Validate using matrix-matched calibration curves to correct for ion suppression in biological samples .
Q. What methodologies enable precise control of stereochemical outcomes in this compound synthesis?
- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) with chiral ligands (BINAP derivatives). Monitor enantiomeric excess (ee) in real-time via inline FTIR spectroscopy. For racemization-prone intermediates, use low-temperature quenching (−78°C) to preserve stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
